N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the phosphapentacyclo structure and the incorporation of the bis(3-methylphenyl) groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not common due to its complexity and the specialized conditions required for its synthesis. it can be produced in research laboratories using advanced synthetic techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom within the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used in the study of complex molecular structures and reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: Research into potential therapeutic applications and drug development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The unique structure of the compound allows it to bind to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
- N,N-Bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Uniqueness
The uniqueness of this compound lies in its complex structure and the specific arrangement of its functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C68H49NO6P2 |
---|---|
Molecular Weight |
1038.1 g/mol |
IUPAC Name |
N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C68H49NO6P2/c1-41-17-13-25-45(33-41)57-37-49-21-5-9-29-53(49)61-62-54-30-10-6-22-50(54)38-58(46-26-14-18-42(2)34-46)66(62)73-76(70,72-65(57)61)69-77(71)74-67-59(47-27-15-19-43(3)35-47)39-51-23-7-11-31-55(51)63(67)64-56-32-12-8-24-52(56)40-60(68(64)75-77)48-28-16-20-44(4)36-48/h5-40H,1-4H3,(H,69,70,71) |
InChI Key |
BWCBWRVCKLGYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=CC(=C7)C)NP8(=O)OC9=C(C1=CC=CC=C1C=C9C1=CC=CC(=C1)C)C1=C(O8)C(=CC2=CC=CC=C21)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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